molecular formula C8H15NO2 B13152508 1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one

1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one

Katalognummer: B13152508
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: VFVNVTRAIQTXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a propanone moiety. It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

One common synthetic route includes the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one using allyl amino ether in the presence of a chiral catalyst . Industrial production methods may vary, but they generally involve similar reaction conditions and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxolane ring and propanone moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

1-[5-(aminomethyl)oxolan-2-yl]propan-1-one

InChI

InChI=1S/C8H15NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h6,8H,2-5,9H2,1H3

InChI-Schlüssel

VFVNVTRAIQTXDL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1CCC(O1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.